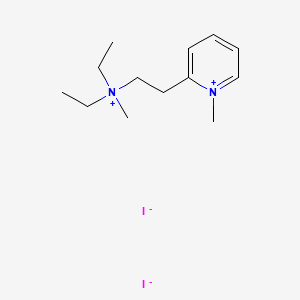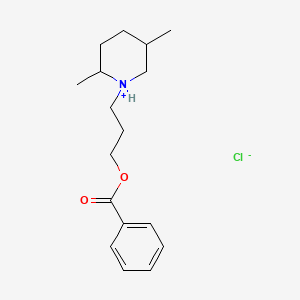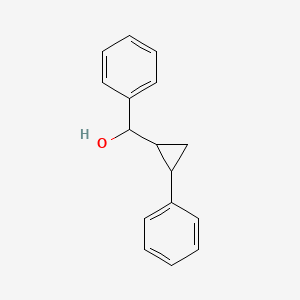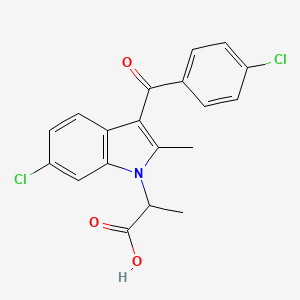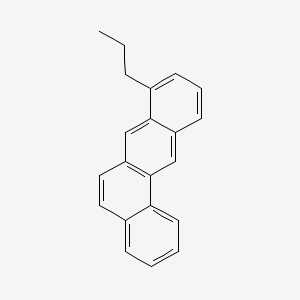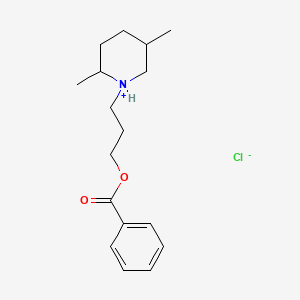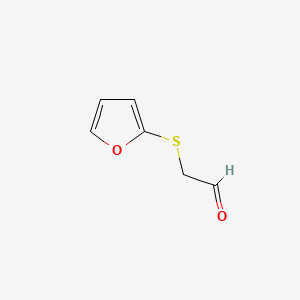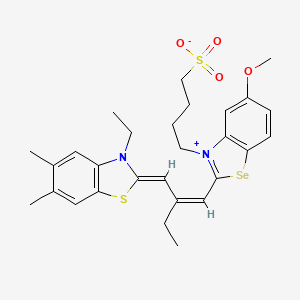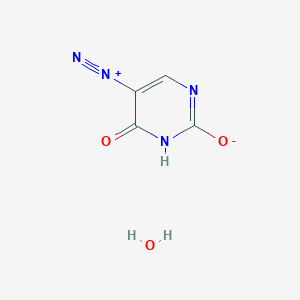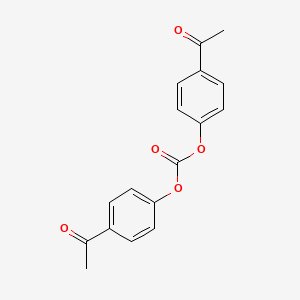![molecular formula C16H21Cl2N3O B13771189 1-[(6,7-Dichloroquinolin-4-yl)amino]-3-(diethylamino)propan-2-ol CAS No. 5423-78-9](/img/structure/B13771189.png)
1-[(6,7-Dichloroquinolin-4-yl)amino]-3-(diethylamino)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(6,7-Dichloroquinolin-4-yl)amino]-3-(diethylamino)propan-2-ol is a chemical compound with the molecular formula C28H28N4O4 and a molecular weight of 342.2634 g/mol. This compound is known for its unique structure, which includes a quinoline ring substituted with dichloro groups and an amino-propanol side chain. It is used in various scientific research applications due to its interesting chemical properties.
Métodos De Preparación
The synthesis of 1-[(6,7-Dichloroquinolin-4-yl)amino]-3-(diethylamino)propan-2-ol typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the quinoline ring: The quinoline ring is synthesized through a series of reactions involving the cyclization of suitable precursors.
Introduction of dichloro groups: Chlorination reactions are used to introduce the dichloro groups at the 6 and 7 positions of the quinoline ring.
Attachment of the amino-propanol side chain: The final step involves the reaction of the dichloroquinoline with diethylamino-propanol under specific conditions to form the desired compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and purification techniques.
Análisis De Reacciones Químicas
1-[(6,7-Dichloroquinolin-4-yl)amino]-3-(diethylamino)propan-2-ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dichloro groups on the quinoline ring can undergo nucleophilic substitution reactions with various nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-[(6,7-Dichloroquinolin-4-yl)amino]-3-(diethylamino)propan-2-ol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-[(6,7-Dichloroquinolin-4-yl)amino]-3-(diethylamino)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparación Con Compuestos Similares
1-[(6,7-Dichloroquinolin-4-yl)amino]-3-(diethylamino)propan-2-ol can be compared with other similar compounds, such as:
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Hydroxychloroquine: Another antimalarial drug with an additional hydroxyl group.
Quinacrine: A compound with a similar quinoline ring but different substituents.
The uniqueness of this compound lies in its specific substitution pattern and side chain, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
5423-78-9 |
|---|---|
Fórmula molecular |
C16H21Cl2N3O |
Peso molecular |
342.3 g/mol |
Nombre IUPAC |
1-[(6,7-dichloroquinolin-4-yl)amino]-3-(diethylamino)propan-2-ol |
InChI |
InChI=1S/C16H21Cl2N3O/c1-3-21(4-2)10-11(22)9-20-15-5-6-19-16-8-14(18)13(17)7-12(15)16/h5-8,11,22H,3-4,9-10H2,1-2H3,(H,19,20) |
Clave InChI |
LJUAGDICZIDMII-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CC(CNC1=C2C=C(C(=CC2=NC=C1)Cl)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



